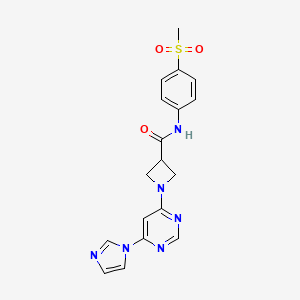
1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(4-(methylsulfonyl)phenyl)azetidine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(4-(methylsulfonyl)phenyl)azetidine-3-carboxamide is a useful research compound. Its molecular formula is C18H18N6O3S and its molecular weight is 398.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(4-(methylsulfonyl)phenyl)azetidine-3-carboxamide is a novel azetidine derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, synthesis, and biological evaluations, drawing from diverse research sources.
Chemical Structure and Properties
The compound has the following molecular formula: C22H21N7O3 , with a molar mass of approximately 431.4 g/mol . The structure features an azetidine ring, imidazole, and pyrimidine moieties, which are known to contribute to various biological activities.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the azetidine ring through cyclization reactions. The synthetic route often incorporates key intermediates such as 6-(1H-imidazol-1-yl)pyrimidin-4-amine , which is known for its biological relevance in medicinal chemistry.
Antimicrobial Activity
Research indicates that azetidine derivatives exhibit significant antimicrobial properties. A study highlighted the antibacterial activity of related azetidinones against Escherichia coli and Staphylococcus aureus , demonstrating a promising spectrum of activity for compounds containing similar structural features .
Anticancer Potential
The compound's structural components suggest potential anticancer activity. Azetidine derivatives have been evaluated for their ability to inhibit cancer cell proliferation. In vitro studies have shown that certain derivatives can induce apoptosis in cancer cells, possibly through the modulation of signaling pathways involved in cell survival and death .
Enzyme Inhibition
Enzyme inhibition studies reveal that compounds similar to this azetidine derivative can act as inhibitors of various enzymes, including those involved in metabolic pathways related to cancer and inflammation. This inhibition can lead to reduced tumor growth and improved therapeutic outcomes in preclinical models .
Case Studies
- Antioxidant Activity : A related study assessed the antioxidant properties of azetidine derivatives using hydrogen peroxide free-radical inhibition methods. The results indicated moderate to significant antioxidant effects, suggesting potential applications in oxidative stress-related diseases .
- Cytotoxicity Assays : Various derivatives were subjected to cytotoxicity assays against different cancer cell lines. Results showed that some compounds significantly inhibited cell growth, indicating their potential as anticancer agents .
Data Tables
| Biological Activity | Compound Tested | Result |
|---|---|---|
| Antibacterial | Azetidinone | Effective against E. coli and S. aureus |
| Anticancer | Azetidine Derivative | Induced apoptosis in cancer cells |
| Antioxidant | Azetidine Derivative | Moderate antioxidant activity |
特性
IUPAC Name |
1-(6-imidazol-1-ylpyrimidin-4-yl)-N-(4-methylsulfonylphenyl)azetidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N6O3S/c1-28(26,27)15-4-2-14(3-5-15)22-18(25)13-9-24(10-13)17-8-16(20-11-21-17)23-7-6-19-12-23/h2-8,11-13H,9-10H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLAMCVUAMLJTQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2CN(C2)C3=NC=NC(=C3)N4C=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













